Triethylsilane: A Comprehensive Technical Guide
Triethylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of triethylsilane (TES), a versatile organosilicon compound with significant applications in organic synthesis and drug development. This document details its key characteristics, reactivity, and provides standardized experimental protocols for its use and analysis.
Core Physical and Chemical Properties
Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a trialkylsilane recognized for the reactivity of its silicon-hydrogen bond.[1] It is a colorless liquid at room temperature with a mild, garlic-like odor.[2][3] This compound is a staple in synthetic chemistry, primarily utilized as a mild and selective reducing agent.[2][4]
Physical Properties
The physical characteristics of triethylsilane are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆Si | [4] |
| Molar Mass | 116.28 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 107-108 °C | [4][5][6][7] |
| Melting Point | -156.1 °C to -157 °C | [1][6] |
| Density | 0.728 g/mL at 25 °C | [1][6][7] |
| Refractive Index (n²⁰/D) | 1.412 | [6][7] |
| Vapor Pressure | 31 hPa at 20 °C; 75 hPa at 38 °C; 126 hPa at 50 °C | [1] |
| Flash Point | -2.99 °C to 25 °F (closed cup) | [1][6] |
| Solubility | Insoluble in water; soluble in hydrocarbons, halocarbons, and ethers. | [6] |
| LogP | 3.6 at 20 °C | [6] |
Chemical Properties and Reactivity
The chemical utility of triethylsilane is dominated by the reactivity of its Si-H bond.[1][8] This bond is susceptible to cleavage, allowing triethylsilane to act as a hydride donor in a variety of chemical transformations.[9]
Key chemical characteristics include:
-
Reducing Agent: It is a mild reducing agent, particularly effective for the reduction of aldehydes, ketones, and for the deprotection of various functional groups.[4][9][10] It is often used in combination with a Brønsted or Lewis acid.[10]
-
Hydrosilylation: Triethylsilane readily participates in hydrosilylation reactions, which involve the addition of the Si-H bond across unsaturated bonds, such as those in alkenes and alkynes.[9][11] This reaction is a cornerstone of organosilicon chemistry.
-
Stability: Triethylsilane is stable under normal conditions but is sensitive to moisture, acids, and bases, with which it can react to generate highly flammable hydrogen gas.[6]
-
Protecting Group Chemistry: It is instrumental in the formation of silyl (B83357) ethers, which serve as protecting groups for alcohols in multi-step syntheses.[4]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of triethylsilane. The following table summarizes its key spectroscopic features.
| Spectroscopic Technique | Key Data | Source(s) |
| ¹H NMR (in CDCl₃) | δ ~3.62 ppm (septet, 1H, Si-H), δ ~0.98 ppm (t, 9H, -CH₃), δ ~0.59 ppm (q, 6H, -CH₂-) | [12] |
| ¹³C NMR (in CDCl₃) | δ ~7.4 ppm (-CH₂-), δ ~3.6 ppm (-CH₃) | [1] |
| IR Spectroscopy | Strong Si-H stretching vibration around 2100 cm⁻¹ | [13][14] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 116. Key fragments often result from the loss of ethyl groups. | [4][15] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization and application of triethylsilane are provided below.
Determination of Boiling Point
Objective: To determine the boiling point of a liquid sample of triethylsilane.
Materials:
-
Thiele tube or other heating apparatus (e.g., MelTemp)[16][17]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Liquid paraffin (B1166041) or silicone oil
-
Sample of triethylsilane
Procedure:
-
Fill the small test tube with the triethylsilane sample to a depth of about 2-3 cm.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Insert the thermometer and test tube assembly into the Thiele tube containing the heating oil, making sure the top of the triethylsilane sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[16]
-
Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8][16] Record this temperature.
Determination of Density
Objective: To determine the density of a liquid sample of triethylsilane.
Materials:
-
Pycnometer or a graduated cylinder and an analytical balance[18][19]
-
Sample of triethylsilane
-
Thermometer
Procedure (using a graduated cylinder and balance):
-
Measure and record the mass of a clean, dry graduated cylinder.[18]
-
Carefully add a known volume of triethylsilane to the graduated cylinder (e.g., 10 mL). Record the exact volume.
-
Measure and record the mass of the graduated cylinder containing the triethylsilane.[18]
-
Measure and record the temperature of the triethylsilane.
-
Calculate the mass of the triethylsilane by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.[18]
Triethylsilane-Mediated Deprotection of a Benzyl (B1604629) Ether
Objective: To remove a benzyl protecting group from an alcohol using triethylsilane.
Materials:
-
Benzyl-protected alcohol
-
Triethylsilane (Et₃SiH)
-
Palladium on carbon (10% Pd/C)[2]
-
Methanol (B129727) (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the benzyl-protected compound in methanol in a round-bottom flask.[2]
-
Carefully add 10% Pd/C to the solution (typically 10% by weight of the substrate).
-
Add triethylsilane to the reaction mixture (typically 2-3 equivalents relative to the substrate).[2]
-
Stir the suspension at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional methanol.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected alcohol.
-
If necessary, purify the product by column chromatography.
Visualizations
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows involving triethylsilane.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethylsilane - Wikipedia [en.wikipedia.org]
- 6. Triethylsilane CAS#: 617-86-7 [m.chemicalbook.com]
- 7. Triethylsilane | 617-86-7 [chemicalbook.com]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Triethylsilane(617-86-7) 1H NMR spectrum [chemicalbook.com]
- 13. Triethylsilane(617-86-7) IR Spectrum [m.chemicalbook.com]
- 14. gelest.com [gelest.com]
- 15. Fukuyama reduction - Wikipedia [en.wikipedia.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. phillysim.org [phillysim.org]
- 18. quora.com [quora.com]
- 19. Density - Wikipedia [en.wikipedia.org]
